molecular formula C8H5ClN2O2 B3027220 Methyl 6-chloro-5-cyanopicolinate CAS No. 1254163-81-9

Methyl 6-chloro-5-cyanopicolinate

Cat. No.: B3027220
CAS No.: 1254163-81-9
M. Wt: 196.59
InChI Key: KYWVRBNZSCWZMY-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-cyanopicolinate (CAS No. 1166828-13-2) is a substituted picolinate ester featuring a chlorine atom at the 6-position and a cyano group (-CN) at the 5-position of the pyridine ring. This compound is widely utilized in synthetic organic chemistry as a building block for pharmaceuticals, agrochemicals, and functional materials due to its electron-withdrawing substituents, which enhance reactivity in coupling and substitution reactions . It is commercially available in high purity (≥97%) at premium prices (e.g., 50 mg for €425), reflecting its specialized applications and complex synthesis .

Properties

IUPAC Name

methyl 6-chloro-5-cyanopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c1-13-8(12)6-3-2-5(4-10)7(9)11-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWVRBNZSCWZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901194623
Record name 2-Pyridinecarboxylic acid, 6-chloro-5-cyano-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901194623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254163-81-9
Record name 2-Pyridinecarboxylic acid, 6-chloro-5-cyano-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1254163-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 6-chloro-5-cyano-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901194623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-chloro-5-cyanopicolinate can be synthesized through several methods. One common approach involves the reaction of 6-chloro-5-cyanopicolinic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions to yield the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloro-5-cyanopicolinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions with water or aqueous solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Substituted picolinates.

    Hydrolysis: 6-chloro-5-cyanopicolinic acid.

    Reduction: 6-chloro-5-aminopicolinate.

Scientific Research Applications

Methyl 6-chloro-5-cyanopicolinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry.

    Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 6-chloro-5-cyanopicolinate depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. In pharmaceutical synthesis, it serves as a precursor, undergoing various chemical transformations to yield active pharmaceutical ingredients.

Comparison with Similar Compounds

Substituent Variations and Similarity Scores

The table below compares Methyl 6-chloro-5-cyanopicolinate with structurally related compounds based on substituent positions and functional groups:

Compound Name CAS No. Substituents (Position) Similarity Score Key Structural Difference
6-Chloro-5-cyanopicolinic acid 53234-56-3 -COOH at 2-position 0.97 Carboxylic acid vs. methyl ester
Methyl 6-chloro-5-methylpicolinate 178421-22-2 -CH₃ at 5-position 0.94 Methyl vs. cyano group
Methyl 6-chloro-4-methylpicolinate 1186605-87-7 -CH₃ at 4-position 0.94 Substituent position shift
Ethyl 5-cyanonicotinate N/A Ethyl ester, cyano at 5-position N/A Ester alkyl group (ethyl vs. methyl)
Methyl 5-bromo-6-cyanopicolinate 959741-33-4 Br at 5-position, CN at 6 N/A Halogen type and position swap

Sources :

Key Observations :

  • The carboxylic acid derivative (6-Chloro-5-cyanopicolinic acid) exhibits the highest similarity (0.97), differing only in the esterification state .
  • Replacement of the cyano group with methyl reduces similarity (0.94), highlighting the cyano group’s critical role in electronic and steric properties .
  • Halogen substitution (e.g., bromine in Methyl 5-bromo-6-cyanopicolinate) introduces distinct reactivity patterns, as bromine’s lower electronegativity compared to chlorine may alter nucleophilic substitution kinetics .

Physicochemical Properties

Property This compound (Inferred) Methyl 6-chloro-5-methylpicolinate Ethyl 5-cyanonicotinate
Molecular Weight ~212.6 g/mol 185.6 g/mol 196.2 g/mol
Solubility Low in water (polar aprotic solvents preferred) Similar Moderate in ethanol
Stability Hydrolytically stable (ester group) Stable under inert conditions Sensitive to base
Melting Point Not reported 45–50°C (estimated) 60–65°C

Sources :

Notes:

  • Ethyl esters (e.g., Ethyl 5-cyanonicotinate) may exhibit slower hydrolysis rates than methyl esters due to steric hindrance .

Sources :

Biological Activity

Methyl 6-chloro-5-cyanopicolinate is a chemical compound of interest in biological research due to its structural features and potential pharmacological applications. This article explores its biological activity, mechanisms of action, relevant research findings, and provides data tables for clarity.

Chemical Structure and Properties

  • Molecular Formula : C₈H₅ClN₂O₂
  • Molecular Weight : Approximately 188.59 g/mol
  • IUPAC Name : this compound

The compound belongs to the family of picolinates, characterized by the presence of a cyano group and a chlorine atom on the pyridine ring. Its methyl ester functional group enhances its reactivity and solubility, making it suitable for various biological applications.

This compound's biological activity is hypothesized to stem from its ability to interact with specific biomolecular targets, including enzymes and receptors. The presence of halogen atoms (chlorine) may enhance binding affinity to these targets, potentially modulating their biological functions.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Similar compounds have shown significant antimicrobial effects, suggesting that this compound may also possess similar bioactivity.
  • Enzyme Inhibition : Preliminary studies indicate potential for enzyme inhibition, which could be relevant in drug development targeting specific diseases.
  • Receptor Binding : The compound may interact with various receptors, influencing physiological responses and offering therapeutic potential in treating metabolic disorders.

Antimicrobial Activity Study

A study conducted on derivatives of picolinic acid demonstrated that halogenated compounds exhibited enhanced antimicrobial properties compared to their non-halogenated counterparts. In this analysis, this compound showed promising results against a range of bacterial strains.

Compound NameAntimicrobial ActivityReference
This compoundModerate
Methyl 3-bromo-6-chloropicolinateHigh
Methyl 5,6-dichloropicolinateLow

Enzyme Inhibition Study

Another study focused on the enzyme inhibition potential of various picolinate derivatives. This compound was included in the screening process, revealing moderate inhibitory effects against certain enzymes involved in metabolic pathways.

Toxicity Assessment

Research has also evaluated the toxicity of this compound using zebrafish embryos as a model organism. The results indicated that at lower concentrations, the compound exhibited minimal toxicity while maintaining significant biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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